(3S*,4R*)-1-[2-(1H-imidazol-2-yl)benzoyl]-4-(3-methyl-2-thienyl)piperidin-3-ol
Overview
Description
(3S*,4R*)-1-[2-(1H-imidazol-2-yl)benzoyl]-4-(3-methyl-2-thienyl)piperidin-3-ol is a synthetic compound that belongs to the class of piperidine derivatives. It is commonly known as "SB-206553" and is used in scientific research for its pharmacological properties.
Mechanism of Action
(3S*,4R*)-1-[2-(1H-imidazol-2-yl)benzoyl]-4-(3-methyl-2-thienyl)piperidin-3-ol acts as a competitive antagonist of the 5-HT2B receptor. It binds to the receptor and prevents the binding of serotonin, which is the natural ligand of the receptor. This results in the inhibition of downstream signaling pathways that are activated by the receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3S*,4R*)-1-[2-(1H-imidazol-2-yl)benzoyl]-4-(3-methyl-2-thienyl)piperidin-3-ol are primarily related to its antagonistic effect on the 5-HT2B receptor. The receptor is involved in the regulation of various physiological processes, including cardiovascular function, gastrointestinal motility, and platelet aggregation. Studies have shown that the inhibition of the receptor by (3S*,4R*)-1-[2-(1H-imidazol-2-yl)benzoyl]-4-(3-methyl-2-thienyl)piperidin-3-ol can lead to the modulation of these processes.
Advantages and Limitations for Lab Experiments
One advantage of using (3S*,4R*)-1-[2-(1H-imidazol-2-yl)benzoyl]-4-(3-methyl-2-thienyl)piperidin-3-ol in lab experiments is its selectivity for the 5-HT2B receptor. This allows for the specific investigation of the role of this receptor in various physiological and pathological processes. However, a limitation of using this compound is its potential off-target effects on other serotonin receptors. Therefore, it is important to carefully design experiments to minimize the potential for these effects.
Future Directions
There are several future directions for the use of (3S*,4R*)-1-[2-(1H-imidazol-2-yl)benzoyl]-4-(3-methyl-2-thienyl)piperidin-3-ol in scientific research. One direction is the investigation of the role of the 5-HT2B receptor in the pathogenesis of various diseases, such as cardiovascular disease and gastrointestinal disorders. Another direction is the development of more selective and potent antagonists of the receptor for use in clinical settings. Additionally, the potential for the use of (3S*,4R*)-1-[2-(1H-imidazol-2-yl)benzoyl]-4-(3-methyl-2-thienyl)piperidin-3-ol as a therapeutic agent for the treatment of these diseases should be explored.
Scientific Research Applications
(3S*,4R*)-1-[2-(1H-imidazol-2-yl)benzoyl]-4-(3-methyl-2-thienyl)piperidin-3-ol is used in scientific research to study the pharmacological properties of serotonin receptors. It is a selective antagonist of the 5-HT2B receptor and has been used in studies to investigate the role of this receptor in various physiological and pathological processes.
properties
IUPAC Name |
[(3S,4R)-3-hydroxy-4-(3-methylthiophen-2-yl)piperidin-1-yl]-[2-(1H-imidazol-2-yl)phenyl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-13-7-11-26-18(13)16-6-10-23(12-17(16)24)20(25)15-5-3-2-4-14(15)19-21-8-9-22-19/h2-5,7-9,11,16-17,24H,6,10,12H2,1H3,(H,21,22)/t16-,17-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGIYAOCBNPMSM-IAGOWNOFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2CCN(CC2O)C(=O)C3=CC=CC=C3C4=NC=CN4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)[C@@H]2CCN(C[C@H]2O)C(=O)C3=CC=CC=C3C4=NC=CN4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S*,4R*)-1-[2-(1H-imidazol-2-yl)benzoyl]-4-(3-methyl-2-thienyl)piperidin-3-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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